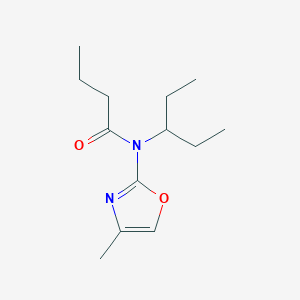
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring an oxazole ring and a butanamide moiety, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amidation reaction, where the oxazole derivative reacts with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using automated reactors to perform the cyclization reaction efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The butanamide moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)propionamide: Contains a propionamide group.
Uniqueness
N-(4-Methyl-1,3-oxazol-2-yl)-N-(pentan-3-yl)butanamide is unique due to its specific combination of the oxazole ring and butanamide moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
57068-58-3 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-(4-methyl-1,3-oxazol-2-yl)-N-pentan-3-ylbutanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-12(16)15(11(6-2)7-3)13-14-10(4)9-17-13/h9,11H,5-8H2,1-4H3 |
Clé InChI |
AXRGJUCRANQNHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(C1=NC(=CO1)C)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)



![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)

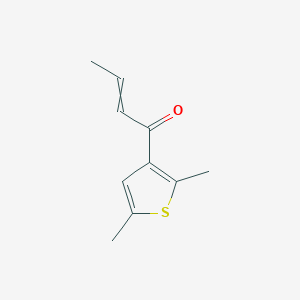

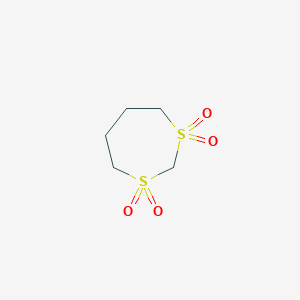
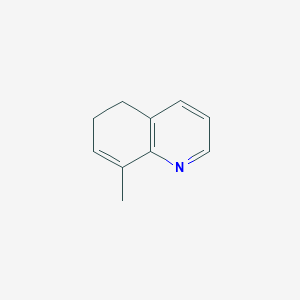

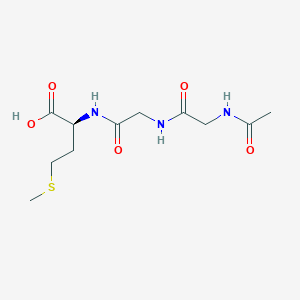
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
